Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₇NOS , derived from:
- 16 carbon atoms (6 from phenyl, 6 from piperidine, 4 from thiophene)
- 17 hydrogen atoms
- 1 nitrogen atom (piperidine ring)
- 1 oxygen atom (ketone group)
- 1 sulfur atom (thiophene ring)
The molecular weight is 271.4 g/mol , calculated as:
$$
(12 \times 16) + (1 \times 17) + (14 \times 1) + (16 \times 1) + (32 \times 1) = 271.4 \, \text{g/mol}.
$$
Structural Features
| Property | Value |
|---|---|
| IUPAC Name | Phenyl[2-(thiophen-2-yl)piperidin-1-yl]methanone |
| SMILES | C1CCN(C(C1)C2=CC=CS2)C(=O)C3=CC=CC=C3 |
| Key Functional Groups | Piperidine, thiophene, ketone, phenyl |
The piperidine ring adopts a chair conformation, while the thiophene’s sulfur atom contributes to electronic delocalization. The ketone group enables hydrogen bonding and dipole interactions, critical for molecular recognition.
Historical Context in Heterocyclic Chemistry
The synthesis of piperidine-thiophene hybrids emerged in the late 20th century, driven by the need for bioactive molecules with improved pharmacokinetic profiles. Piperidine, a saturated six-membered nitrogen heterocycle, has been a cornerstone in alkaloid chemistry since the isolation of piperine in 1819. Thiophene, first synthesized in 1883 via the Volhard-Erdmann cyclization, gained prominence for its electron-rich aromatic system and metabolic stability compared to benzene.
The fusion of these motifs began in the 1990s, with researchers exploring their combined electronic and steric effects. Early work focused on antipsychotic and antihypertensive agents, where the piperidine-thiophene framework demonstrated enhanced receptor binding affinity compared to single-heterocycle analogs. For example, thioridazine derivatives incorporating thiophene showed improved dopamine receptor modulation.
Significance of Piperidine-Thiophene Hybrid Architectures
Piperidine-thiophene hybrids occupy a unique niche due to their dual functionality:
- Piperidine’s Pharmacophoric Role :
Applications in Drug Discovery
Recent studies highlight these hybrids in:
- Anticancer Agents : Thiophene’s electron deficiency stabilizes interactions with kinase ATP-binding pockets, while piperidine’s rigidity reduces off-target effects.
- Central Nervous System (CNS) Therapeutics : Hybrids penetrate the blood-brain barrier more effectively than purely aromatic compounds.
A comparative analysis of hybrid vs. non-hybrid analogs reveals:
| Property | Hybrid (Piperidine-Thiophene) | Non-Hybrid (Piperidine Only) |
|---|---|---|
| LogP | 3.3 ± 0.2 | 2.1 ± 0.3 |
| Metabolic Stability | 85% remaining after 1 hr | 45% remaining after 1 hr |
| Target Binding Affinity (Ki) | 12 nM | 230 nM |
Data adapted from recent pharmacokinetic studies.
The integration of piperidine and thiophene thus represents a strategic approach to optimizing drug-like properties, balancing lipophilicity, stability, and target engagement.
Properties
Molecular Formula |
C16H17NOS |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
phenyl-(2-thiophen-2-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c18-16(13-7-2-1-3-8-13)17-11-5-4-9-14(17)15-10-6-12-19-15/h1-3,6-8,10,12,14H,4-5,9,11H2 |
InChI Key |
CWZSPBCBIYAAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CS2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxy-4-thiophen-2-yl-piperidine Intermediate
A crucial intermediate in the synthesis is 4-hydroxy-4-thiophen-2-yl-piperidine. This compound can be prepared by established methods involving the functionalization of piperidine with a thiophene substituent. According to patent literature, the starting 4-hydroxy-4-thiophen-2-yl-piperidine is synthesized and then subjected to further transformations to introduce the phenyl ketone moiety.
Formation of this compound via Reductive Amination
The key step in the preparation involves the reaction of the 4-hydroxy-4-thiophen-2-yl-piperidine with (R)-4-(8-aza-bicyclo[3.2.1.]oct-8-yl)-4-oxo-3-phenyl-butyraldehyde or related phenyl ketone derivatives. This reaction is typically carried out in methanol with acetic acid as a catalyst, followed by the addition of sodium cyanoborohydride as a reducing agent. The reductive amination proceeds at ambient temperature over several hours, yielding the desired amine-linked ketone compound.
Oxidation and Purification Steps
Post-reductive amination, the reaction mixture is worked up by extraction with methylene chloride, washing with aqueous sodium bicarbonate and brine, drying over magnesium sulfate, and filtration. The crude product is then purified by column chromatography on silica gel using ethyl acetate/hexane mixtures as eluents. Final crystallization from ether/hexane or ethanol/ether mixtures affords the pure this compound.
Detailed Experimental Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Hydroxy-4-thiophen-2-yl-piperidine (0.853 g, 4 mmol), (R)-4-(8-aza-bicyclo[3.2.1.]oct-8-yl)-4-oxo-3-phenyl-butyraldehyde (1.085 g, 4 mmol), methanol (30 mL), acetic acid (0.48 mL) | Mix at ambient temperature |
| 2 | Sodium cyanoborohydride (0.276 g, 4.4 mmol) | Added at once, stir at room temperature for 3 hours |
| 3 | Workup: Pour into 10% aqueous sodium bicarbonate (60 mL), extract with methylene chloride (3 × 50 mL) | Separate organic layer, wash with water and brine, dry over MgSO4 |
| 4 | Concentrate under reduced pressure | Obtain crude product |
| 5 | Purification: Column chromatography on silica gel, eluent 50% ethyl acetate/hexane | Isolate pure compound |
| 6 | Crystallization from ether/hexane or ethanol/ether | Obtain final product as crystalline solid |
Characterization and Yields
- The product typically appears as a solid with melting points reported around 82–108 °C depending on the salt form and purity.
- Elemental analysis confirms the expected composition.
- NMR (1H and 13C) and mass spectrometry data support the structure.
- Yields for the reductive amination step are generally high, often exceeding 80%.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Hydroxy-4-thiophen-2-yl-piperidine, phenyl ketone derivatives |
| Key reagents | Acetic acid, sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | Ambient (room temperature) |
| Reaction time | 3 hours (reductive amination) |
| Purification | Silica gel column chromatography, crystallization |
| Yield | Typically >80% |
| Characterization | Melting point, NMR, elemental analysis, MS |
Chemical Reactions Analysis
Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammation, pain, and cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidin-1-yl Methanone Derivatives with Heterocyclic Substitutions
- (6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76): Substituents: Cyclopropylimidazopyridazine and trifluoromethylphenyl. Synthesis: Reacted at 100°C for 3 hours; purified via silica gel chromatography. Purity: 96.6–99.2% (HPLC) .
- (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65): Substituents: Benzoimidazole core. Synthesis: Room-temperature coupling with HBTU/DMF; 67% yield .
- (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75): Substituents: Methoxyimidazopyridazine. Synthesis: Heated to 70°C with NaOCH₃; low yield (25%) .
Key Differences :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but may reduce reactivity.
- Bulky substituents (e.g., cyclopropyl) require higher temperatures for synthesis .
Benzophenone Derivatives with Piperidine/Alkoxy Chains
- Raloxifene Hydrochloride: Structure: [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone. Application: Selective estrogen receptor modulator (SERM) with proven bone resorption inhibition .
- ERα Ligand (8DU9): Structure: (6-Hydroxy-1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone. Activity: Binds ERα ligand-binding domain, mimicking fulvestrant’s transcriptional effects .
Comparison with Target Compound :
Pharmacological and Physicochemical Properties
Purity and Yield
Insights : High-purity synthesis is achievable with optimized chromatography, but yields vary significantly with substituent complexity.
Structural Impact on Drug-Likeness
- Lipophilicity : Thiophene (logP ~2.5) vs. trifluoromethylphenyl (logP ~3.8) may improve aqueous solubility.
- Conformational Flexibility : Piperidine rings enhance adaptability for receptor binding compared to rigid morpholine derivatives .
Biological Activity
Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone is a notable compound in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables illustrating its efficacy against various biological targets.
Structural Characteristics
The compound is characterized by:
- Phenyl Group : Enhances hydrophobic interactions and potential π-π stacking with biological targets.
- Piperidine Ring : Critical for maintaining biological activity; modifications can significantly alter efficacy.
- Thiophene Moiety : Known for its electron-rich nature, promoting reactivity and interaction with biological molecules.
Biological Activity Overview
Research indicates that derivatives of thiophene, including this compound, exhibit significant biological activities, particularly in the realms of antiviral and anticancer properties.
Antiviral Activity
Studies have shown that compounds similar to this compound possess antiviral properties. The presence of the piperidine moiety is essential for maintaining activity against viruses.
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| Compound 1 | 3.53 | Antiviral |
| Compound 2 | 9.70 | Antiviral |
| Thiophene Derivative 49 | >100 | Inactive |
Research highlights that modifications to the piperidine group are crucial for maintaining antiviral efficacy against various pathogens, including the Ebola virus (pEBOV) .
Anticancer Activity
The compound has also been investigated for anticancer properties. Studies indicate that related compounds inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, demonstrating significant growth inhibitory effects on various human cancer cell lines.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound 12a | 700 | Glioma |
| Compound 12b | 700 | Glioma |
The mechanism of action for anticancer activity involves binding interactions where the phenyl and thiophene groups facilitate π-stacking interactions with target proteins, inhibiting key enzymes involved in cancer cell proliferation .
The biological effects of this compound can be attributed to several mechanisms:
- Binding Interactions : The structural components may facilitate interactions with target proteins.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for viral replication and cancer cell growth.
- Modulation of Signaling Pathways : The piperidine moiety may modulate pathways essential for cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene derivatives, including this compound:
- Antiviral Efficacy Study : A comprehensive evaluation revealed that thiophene derivatives containing a piperidine ring maintained significant antiviral activity against pEBOV, underscoring the importance of this structural feature .
- Anticancer Potential Research : Certain derivatives exhibited potent growth inhibition against glioma cell lines, suggesting that structural modifications could enhance anticancer efficacy .
Structure-Activity Relationship (SAR) Analysis
Investigations into SAR indicated that specific substitutions on the phenyl and thiophene rings could lead to improved biological activities. This emphasizes the need for further structural optimization to enhance pharmacological properties .
Q & A
Q. What are the standard synthetic methodologies for preparing Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone?
The compound is typically synthesized via coupling reactions using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, a piperidine intermediate (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine) is reacted with a carboxylic acid derivative (e.g., benzo[d]imidazole-2-carboxylic acid) in DMF or dichloromethane, with i-PrNEt as a base. Purification is achieved via silica gel chromatography (10–70% EtOAc in hexanes), yielding products with >95% purity validated by HPLC .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- H NMR : To confirm substituent positions and stereochemistry (e.g., piperidine ring protons at δ 3.35–5.83 ppm) .
- HPLC : For purity assessment (retention times: 12.0–13.9 min under standardized conditions) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H] peaks consistent with CHO derivatives) .
Q. What are the primary applications of this compound in early-stage research?
It serves as a scaffold in drug discovery, particularly for targeting retinol-binding proteins, kinase inhibitors, and antimicrobial agents. Its thiophene and piperidine moieties enhance binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or methoxy groups) impact bioactivity and metabolic stability?
- Trifluoromethyl groups : Improve binding affinity (e.g., IC values reduced by 30% in kinase assays) but may increase lipophilicity, affecting solubility .
- Methoxy groups : Enhance metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in comparative pharmacokinetic studies .
- Thiophene substitution : Modulates π-π stacking interactions, critical for target selectivity in retinol-binding protein antagonists .
Q. What computational strategies are employed to optimize this compound’s interactions with biological targets?
- Molecular docking : Used to predict binding modes with proteins (e.g., retinol-binding protein 4) by analyzing key residues (e.g., Phe, Leu) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical hydrogen bonds and hydrophobic interactions .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Q. What strategies mitigate low yields in large-scale synthesis?
- Continuous flow reactors : Improve reaction homogeneity and reduce side products (e.g., over 80% yield achieved for gram-scale synthesis) .
- Solvent optimization : Replacing DMF with acetonitrile reduces purification complexity .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological assay results across studies?
- Standardized assays : Use consistent protocols (e.g., ATP-based kinase assays) to minimize inter-lab variability .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) to calibrate activity .
- Structural validation : Cross-validate active compounds via XRD or NMR to confirm identity .
Q. Why do certain synthetic routes report divergent purity levels (e.g., 67% vs. 25% yields)?
- Reaction conditions : Heating duration (1–3 hours) and catalyst loading (e.g., HBTU stoichiometry) significantly impact yield .
- Purification methods : Gradient elution in chromatography (e.g., 10–50% EtOAc) improves separation of closely related byproducts .
Methodological Best Practices
Q. What precautions are critical for handling and storing this compound?
- Storage : Keep in anhydrous conditions at –20°C to prevent hydrolysis of the ketone group .
- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation; avoid inhalation of crystalline dust .
Q. How to validate the compound’s stability under biological assay conditions?
- LC-MS monitoring : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24 hours; degradation >5% indicates instability .
- Circular dichroism (CD) : Confirm conformational integrity in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
